1-(Benzyloxy)-2-iodocycloheptane
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Overview
Description
1-(Benzyloxy)-2-iodocycloheptane is an organic compound that features a cycloheptane ring substituted with a benzyloxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-iodocycloheptane typically involves the following steps:
Benzyl Protection: The hydroxyl group of the precursor compound is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-iodocycloheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted cycloheptane derivatives.
Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of cycloheptane derivatives with hydrogen replacing the iodine atom.
Scientific Research Applications
1-(Benzyloxy)-2-iodocycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-iodocycloheptane involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-iodocyclohexane: Similar structure but with a six-membered ring.
1-(Benzyloxy)-2-iodocyclooctane: Similar structure but with an eight-membered ring.
1-(Benzyloxy)-2-iodobenzene: Similar structure but with a benzene ring.
Uniqueness
1-(Benzyloxy)-2-iodocycloheptane is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts
Properties
Molecular Formula |
C14H19IO |
---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
1-iodo-2-phenylmethoxycycloheptane |
InChI |
InChI=1S/C14H19IO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
GWHXEFBEAASFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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